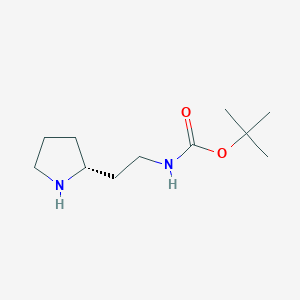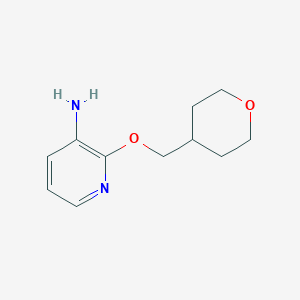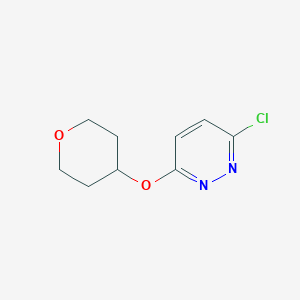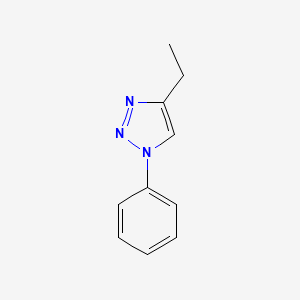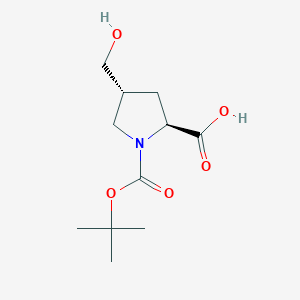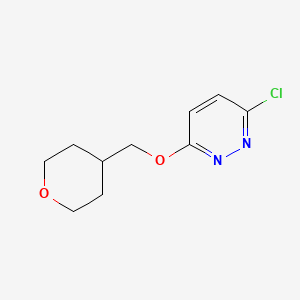
3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pharmacological Properties
Some pyridazines, including derivatives substituted in the 3- and 6-position, have been studied for their pharmacological properties. Certain dialkoxy-pyridazines exhibit anticonvulsive properties, and some derivatives resemble blood pressure-lowering drugs in their pharmacological effects (Druey, Hueni, Meier, Ringier, & Staehelin, 1954).
Surface Protection and Corrosion Inhibition
Research has explored the use of 3-chloropyridazine derivatives, including 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, for protecting mild steel surfaces and inhibiting corrosion in acidic environments. These derivatives have shown efficacy in forming protective films on metal surfaces, thereby reducing corrosion (Olasunkanmi, Mashuga, & Ebenso, 2018).
Synthetic Chemistry
Pyridazine derivatives have been employed in synthetic chemistry to create various heterocyclic compounds. For example, reactions involving 4,5-dicyanopyridazine with dihydroheterocycles have led to the formation of tetracyclic skeletons and other complex molecules (Giomi & Cecchi, 2003).
Medicinal Chemistry and Drug Design
In medicinal chemistry, heterocyclic compounds like pyridazine analogs have shown significant importance. Studies involving the synthesis and structural analysis of such compounds have aided in understanding their potential in drug design and pharmaceutical applications (Sallam et al., 2021).
Propriétés
IUPAC Name |
3-chloro-6-(oxan-4-ylmethoxy)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c11-9-1-2-10(13-12-9)15-7-8-3-5-14-6-4-8/h1-2,8H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAZNSVMLGLFFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

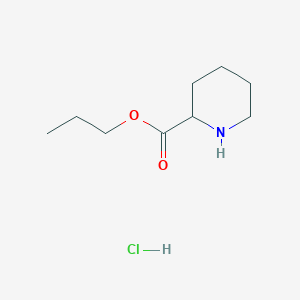
![2-Ethyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1393980.png)

